![molecular formula C20H26N2O2 B5648805 1-(3,5-dimethoxybenzyl)-4-(2-methylphenyl)piperazine](/img/structure/B5648805.png)
1-(3,5-dimethoxybenzyl)-4-(2-methylphenyl)piperazine
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Overview
Description
1-(3,5-dimethoxybenzyl)-4-(2-methylphenyl)piperazine is a chemical compound belonging to the piperazine class, known for its diverse range of potential applications in medicinal chemistry. Piperazine derivatives are of significant interest due to their pharmacological properties and roles as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to 1-(3,5-dimethoxybenzyl)-4-(2-methylphenyl)piperazine, involves various strategies, such as the Mannich reaction and other stepwise synthetic routes that introduce functional groups conducive to desired chemical properties. For example, the synthesis of related piperazine derivatives has been achieved through reactions that combine specific benzyl and phenyl components under controlled conditions, leading to the formation of the target compound with high specificity and yield (Ohtaka, Hori, Iemura, & Yumioka, 1989).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses, which provide detailed information about the arrangement of atoms and the presence of functional groups. For instance, the identification and structural elucidation of closely related compounds have been based on liquid chromatography–mass spectrometry (LC–MS), gas chromatography–mass spectrometry (GC–MS), and NMR analyses, highlighting the importance of these analytical techniques in confirming molecular structures (Uchiyama, Kikura-Hanajiri, & Hakamatsuka, 2015).
properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-16-6-4-5-7-20(16)22-10-8-21(9-11-22)15-17-12-18(23-2)14-19(13-17)24-3/h4-7,12-14H,8-11,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMQJOHJSDUXQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine |
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